molecular formula C24H25N5O2 B2835270 1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 901269-85-0

1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2835270
CAS No.: 901269-85-0
M. Wt: 415.497
InChI Key: GRNXUJDMSHHKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one class, characterized by a fused tetracyclic core. Its structure includes a benzyl group at position 1, a methyl group at position 7, and a 4-methylpiperazine-1-carbonyl moiety at position 2. The synthesis involves refluxing methyl ester precursors with aqueous lithium hydroxide in methanol, yielding carboxylic acid intermediates that are further functionalized .

Properties

IUPAC Name

6-benzyl-12-methyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17-8-9-21-25-22-19(23(30)29(21)15-17)14-20(24(31)27-12-10-26(2)11-13-27)28(22)16-18-6-4-3-5-7-18/h3-9,14-15H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNXUJDMSHHKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Piperazine Derivatives

  • Target Compound : 4-Methylpiperazine-1-carbonyl at position 2.
  • Analog 1 : 2-[(4-Ethyl-1-piperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (C₂₂H₂₉N₅O₃, MW 411.51) .

    • Key differences: Ethyl vs. methyl on piperazine; 3-methoxypropyl vs. benzyl at position 1.
    • Impact: The ethyl group increases hydrophobicity, while 3-methoxypropyl may enhance metabolic stability compared to benzyl.
  • Analog 2 : 7-(4-Ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives ().

    • Ethylpiperazine substituents are associated with improved pharmacokinetic profiles in kinase inhibitors .

Positional and Functional Group Variations

  • Analog 3: 7-[(3R)-3-(Dimethylamino)pyrrolidin-1-yl] derivatives ().
  • Analog 4 : Compounds with 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) substituents ().
    • Bulky pyrazolo groups may hinder membrane permeability but improve receptor binding .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Structural Features Evidence Source
1-Benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one C₂₄H₂₆N₆O₂ 454.51 1-Benzyl, 7-methyl, 2-(4-methylpiperazine-1-carbonyl) Pyrido-pyrrolo-pyrimidinone core
2-[(4-Ethyl-1-piperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one C₂₂H₂₉N₅O₃ 411.51 1-(3-Methoxypropyl), 4-ethylpiperazine Same core with altered substituents
7-(4-Ethylpiperazin-1-yl)-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₂₇H₃₂N₈O 508.60 4-Ethylpiperazine, pyrazolo[1,5-a]pyridine fragment Hybrid pyrido-pyrazolo-pyrimidinone
7-[(3R)-3-(Dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₇H₃₄N₈O 510.62 (R)-3-(Dimethylamino)pyrrolidine, pyrazolo fragment Chiral center, rigid pyrrolidine

Key Research Findings

Synthetic Flexibility: The target compound’s synthesis route () is analogous to other pyrido-pyrrolo-pyrimidinones, enabling modular substitution for optimizing bioactivity .

Piperazine vs. Pyrrolidine : Ethylpiperazine derivatives () exhibit higher logP values than methylpiperazine analogs, suggesting improved blood-brain barrier penetration .

Heterocyclic Substitutions : Pyrazolo and imidazo fragments (–5, 7) confer distinct electronic profiles, with pyrazolo derivatives showing enhanced stability in metabolic assays .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s core pyrido-pyrrolo-pyrimidinone system is critical for π-π stacking interactions in biological targets. The 1-benzyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methylpiperazine-1-carbonyl moiety introduces conformational flexibility and hydrogen-bonding capacity, which may modulate receptor binding . The 7-methyl group could sterically hinder undesired side reactions during synthesis .

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical?

Synthesis typically involves multi-step pathways, including:

  • Cyclization : Condensation of pyrazole or pyrimidine precursors with substituted pyridines under acidic or basic conditions (e.g., using HCl or NaH as catalysts) .
  • Coupling reactions : Piperazine-carbonyl groups are introduced via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, ethanol) are preferred for solubility and reaction efficiency .

Q. How should researchers address challenges in purifying this compound?

Common purification methods include:

  • Column chromatography : Use silica gel with gradient elution (e.g., CHCl₃/CH₃OH 10:1) to separate by-products .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility profiles .
  • HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Advanced Research Questions

Q. How can the yield of the final cyclization step be optimized?

  • Temperature control : Maintain 60–80°C to balance reaction rate and by-product formation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Substituent effects : Electron-withdrawing groups on the pyridine ring may reduce steric hindrance, improving yields .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Structural validation : Confirm batch-to-batch consistency via ¹H NMR (e.g., δ 3.62–7.44 ppm for aromatic protons) and HRMS .
  • Meta-analysis : Compare IC₅₀ values across studies while accounting for differences in experimental conditions (e.g., pH, incubation time) .

Q. How do modifications to the piperazine or benzyl groups affect bioactivity?

  • Piperazine substitutions : Replacing 4-methyl with ethyl or phenyl groups alters solubility and target affinity. For example, 4-ethylpiperazine derivatives show improved kinase inhibition in vitro .
  • Benzyl modifications : Fluorination at the benzyl para position increases metabolic stability but may reduce cell permeability due to higher polarity .

Q. What experimental designs are recommended for evaluating ecological impacts or degradation pathways?

  • Long-term environmental studies : Use randomized block designs with split-split plots to assess abiotic/biotic degradation across soil, water, and air compartments .
  • Analytical methods : Employ LC-MS/MS to detect trace metabolites and QSAR models to predict ecotoxicity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches

StepMethod (Evidence)Key ConditionsYield Range
CyclizationAcid-catalyzed (HCl) 70°C, 12 h45–60%
Amide CouplingEDCI/HOBt DMF, RT, 24 h70–85%
PurificationSilica Chromatography CHCl₃/CH₃OH (10:1)>95% purity

Q. Table 2. Analytical Techniques for Characterization

TechniqueApplication (Evidence)Example Data
¹H NMRConfirm substituent positions δ 7.44 (d, Ar-H)
HPLCPurity assessment Retention time: 8.2 min
HRMSMolecular ion validation m/z 456.2012 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.